molecular formula C22H28N4O2 B2643031 1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea CAS No. 1396888-60-0

1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea

Cat. No.: B2643031
CAS No.: 1396888-60-0
M. Wt: 380.492
InChI Key: BOGNDKUKUPYYOK-UHFFFAOYSA-N
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Description

1-((1-Nicotinoylpiperidin-4-yl)methyl)-3-(3-phenylpropyl)urea, also known as SNS-032, is a small molecule inhibitor that has shown promising results in preclinical studies as an anticancer agent. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential as a therapeutic agent.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis : A study describes the synthesis of urea derivatives, highlighting methodologies for creating compounds with potential applications in drug development and material science. The targeted synthesis of urea compounds, like 1-methyl-3-(5-nitropyridin-2-yl) urea, involves multi-step nucleophilic reactions, emphasizing the importance of precise chemical reactions in creating specific urea derivatives for further research and development (Zhang et al., 2019).

Biological Applications

  • Inhibition of Soluble Epoxide Hydrolase (sEH) : Research into soluble epoxide hydrolase inhibitors, such as 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), explores the modulation of inflammation, hypertension, neuropathic pain, and neurodegeneration. Understanding the metabolism and inhibitory effects of these urea derivatives on sEH can provide insights into their therapeutic potentials and safety profiles (Wan et al., 2019).

  • Cytokinin Activity : Urea derivatives have been studied for their cytokinin-like activity, which plays a crucial role in plant growth and development. The synthesis and assessment of these derivatives in bioassays show potential for agricultural applications, emphasizing the diverse biological activities of urea compounds (Takahashi et al., 1978).

Pharmacological Research

  • Antifilarial Agents : The synthesis of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas and their evaluation as antifilarial agents against Brugia pahangi and Litomosoides carinii highlight the potential of urea derivatives in treating parasitic infections (Ram et al., 1984).

  • Antiproliferative Activity : Studies on 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives and their antiproliferative effects against various cancer cell lines suggest potential applications in cancer therapy, with some compounds showing higher efficacy than established treatments like paclitaxel and gefitinib in specific cancer types (Al-Sanea et al., 2018).

Properties

IUPAC Name

1-(3-phenylpropyl)-3-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c27-21(20-9-5-12-23-17-20)26-14-10-19(11-15-26)16-25-22(28)24-13-4-8-18-6-2-1-3-7-18/h1-3,5-7,9,12,17,19H,4,8,10-11,13-16H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOGNDKUKUPYYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCCCC2=CC=CC=C2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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